Methyl 3-bromo-6-fluoro-2-methoxybenzoate Methyl 3-bromo-6-fluoro-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1809157-87-6
VCID: VC2873947
InChI: InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3
SMILES: COC1=C(C=CC(=C1C(=O)OC)F)Br
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.06 g/mol

Methyl 3-bromo-6-fluoro-2-methoxybenzoate

CAS No.: 1809157-87-6

Cat. No.: VC2873947

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-6-fluoro-2-methoxybenzoate - 1809157-87-6

Specification

CAS No. 1809157-87-6
Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
IUPAC Name methyl 3-bromo-6-fluoro-2-methoxybenzoate
Standard InChI InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3
Standard InChI Key PQJCUHFVODZGSW-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1C(=O)OC)F)Br
Canonical SMILES COC1=C(C=CC(=C1C(=O)OC)F)Br

Introduction

Chemical Properties and Structure

Methyl 3-bromo-6-fluoro-2-methoxybenzoate (CAS No.: 1809157-87-6) is characterized by its molecular formula C₉H₈BrFO₃ and a molecular weight of 263.06 g/mol. The compound features a benzene ring substituted with a bromine atom at the 3-position, a fluorine atom at the 6-position, and a methoxy group at the 2-position, along with a methyl ester group. This specific substitution pattern contributes significantly to its chemical behavior and reactivity.

The structural characteristics of this compound can be visualized as follows:

Structural FeatureDescription
Core structureSubstituted benzene ring
Position 2Methoxy group (-OCH₃)
Position 3Bromine atom (Br)
Position 6Fluorine atom (F)
Functional groupMethyl ester (-COOCH₃)

The presence of both bromine and fluorine atoms introduces interesting electronic effects on the benzene ring, influencing the compound's reactivity in various chemical transformations. The methoxy group at the ortho position to the ester functionality creates a specific electronic environment that can further modulate reactivity patterns.

Synthesis Methods

The synthesis of methyl 3-bromo-6-fluoro-2-methoxybenzoate typically involves several key steps, including the preparation of the benzoic acid precursor and subsequent esterification. The general synthetic route often begins with an appropriately substituted 2-methoxybenzoic acid derivative, followed by selective halogenation and esterification reactions.

Typical Synthetic Pathway

A common synthetic approach involves:

  • Starting with 6-fluoro-2-methoxybenzoic acid

  • Bromination at the 3-position using an appropriate brominating agent (such as N-bromosuccinimide or bromine in acetic acid)

  • Esterification of the carboxylic acid group with methanol in the presence of an acid catalyst

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and minimizing by-products. These parameters must be carefully controlled to achieve selective bromination at the desired position.

Chemical Reactivity

Methyl 3-bromo-6-fluoro-2-methoxybenzoate can participate in various chemical reactions, primarily due to the presence of reactive functional groups and halogen substituents.

Key Reaction Types

The compound can undergo several types of transformations:

  • Nucleophilic substitution reactions at the brominated position

  • Cross-coupling reactions (Suzuki, Sonogashira, etc.) utilizing the aryl halide functionality

  • Ester hydrolysis to generate the corresponding carboxylic acid

  • Electrophilic substitution reactions at remaining positions on the aromatic ring

These reactions make methyl 3-bromo-6-fluoro-2-methoxybenzoate a versatile building block in organic synthesis. The bromine atom serves as an excellent handle for further functionalization through various metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the structural features and purity of methyl 3-bromo-6-fluoro-2-methoxybenzoate. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

NMR Spectroscopic Characteristics

In the ¹H NMR spectrum, several characteristic signals would be expected:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Aromatic protons6.8-8.0Complex patterns due to F-coupling
Methoxy protons3.8-4.0Singlet
Methyl ester protons3.8-3.9Singlet

The ¹³C NMR spectrum would show signals for:

  • Carbonyl carbon (approximately 165-170 ppm)

  • Aromatic carbons (110-160 ppm, with splitting due to F-coupling)

  • Methoxy carbon (approximately 55-60 ppm)

  • Methyl ester carbon (approximately 50-52 ppm)

IR Spectroscopic Features

Characteristic IR absorption bands would include:

Functional GroupWavenumber Range (cm⁻¹)
C=O stretch (ester)1700-1750
C-O stretch1200-1300
C-F stretch1000-1100
C-Br stretch600-800
Aromatic C-H stretch3000-3100

These spectroscopic data serve as valuable tools for confirming the structure and purity of synthesized methyl 3-bromo-6-fluoro-2-methoxybenzoate.

Applications in Medicinal Chemistry

The compound's mechanism of action primarily relates to its role in medicinal chemistry, where it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms enhances binding affinity and selectivity in biological systems, which explains the compound's potential value in drug discovery.

Structural Advantages in Drug Design

Several features make methyl 3-bromo-6-fluoro-2-methoxybenzoate valuable in medicinal chemistry:

  • The bromine atom can participate in halogen bonding with protein targets

  • The fluorine atom increases metabolic stability and can enhance binding interactions

  • The methoxy group can serve as a hydrogen bond acceptor

  • The ester functionality provides a handle for further derivatization

These structural attributes contribute to the compound's potential utility as a scaffold for developing biologically active molecules with specific targeting properties.

Comparative Analysis with Related Compounds

A comparative analysis of methyl 3-bromo-6-fluoro-2-methoxybenzoate with structurally similar compounds provides insights into structure-activity relationships and reactivity patterns.

Structural Comparison

CompoundCAS NumberKey Structural DifferencePotential Impact on Properties
Methyl 3-bromo-6-fluoro-2-methoxybenzoate1809157-87-6Reference compoundBaseline for comparison
Methyl 2-bromo-6-fluoro-3-methoxybenzoateReported in PubChemDifferent positions of substituentsAltered electronic distribution and reactivity
Methyl 5-bromo-4-fluoro-2-methoxybenzoate314298-22-1Different positions of halogen atomsModified reactivity and potential bioactivity

The positional isomers demonstrate how the arrangement of substituents around the aromatic ring can significantly influence the compound's properties. These subtle structural variations can lead to substantial differences in reactivity, binding affinity to biological targets, and physicochemical properties.

Future Research Directions

Future research on methyl 3-bromo-6-fluoro-2-methoxybenzoate may focus on several promising areas:

  • Development of more efficient and selective synthetic routes

  • Exploration of its potential as a building block in the synthesis of biologically active compounds

  • Investigation of its reactivity in novel cross-coupling reactions

  • Computational studies to predict its interactions with biological targets

  • Structure-activity relationship studies with closely related derivatives

These research directions would further enhance our understanding of this compound's utility and applications in various fields of chemistry.

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